Imidazopyridazin 1
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Overview
Description
IMIDAZOPYRIDAZIN 1 is a nitrogen-containing heterocyclic compound that belongs to the class of alkyl-phenylketones. This compound is characterized by its unique structure, which includes a fused imidazo-pyridazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMIDAZOPYRIDAZIN 1 typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including addition to nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
IMIDAZOPYRIDAZIN 1 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., nickel, palladium). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
IMIDAZOPYRIDAZIN 1 exerts its effects through the inhibition of serine/threonine-protein kinase pim-1. This kinase plays a crucial role in cell survival, proliferation, and apoptosis. By inhibiting pim-1, this compound disrupts these cellular processes, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
IMIDAZOPYRIDAZIN 1 can be compared with other similar compounds, such as imidazopyridines and imidazopyrazines. These compounds share similar structural features but differ in their specific chemical properties and applications . For example:
Imidazopyridines: These compounds are known for their use as GABA A receptor agonists and have applications in the treatment of anxiety and insomnia.
Imidazopyrazines: These compounds are versatile scaffolds in drug development and have shown potential in various therapeutic areas, including cancer and infectious diseases.
This compound stands out due to its selective inhibition of pim-1 kinase, making it a unique and valuable compound in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C18H18N4O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-[3-[6-(cyclopropylmethylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C18H18N4O/c1-12(23)14-3-2-4-15(9-14)16-11-20-18-8-7-17(21-22(16)18)19-10-13-5-6-13/h2-4,7-9,11,13H,5-6,10H2,1H3,(H,19,21) |
InChI Key |
IVUBNTNWKIPCPS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NCC4CC4 |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NCC4CC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
K00135; K-00135; K 00135; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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